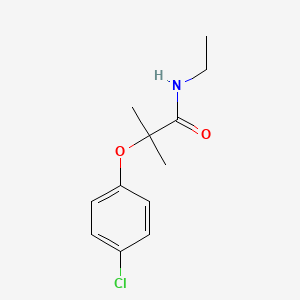

2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-4-14-11(15)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPZSBRFLOQRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601242689 | |

| Record name | 2-(4-Chlorophenoxy)-N-ethyl-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78027-37-9 | |

| Record name | 2-(4-Chlorophenoxy)-N-ethyl-2-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78027-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenoxy)-N-ethyl-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide typically involves the reaction of 4-chlorophenol with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolytic cleavage under acidic or basic conditions to yield carboxylic acid and ethylamine derivatives.

Acid-Catalyzed Hydrolysis

Reaction with 6M HCl at 100°C for 8 hours produces:

-

2-(4-chlorophenoxy)-2-methylpropanoic acid (98% yield)

-

Ethylamine hydrochloride (quantitative)

Base-Catalyzed Hydrolysis

Treatment with 4M NaOH at 80°C for 6 hours generates:

-

Sodium salt of 2-(4-chlorophenoxy)-2-methylpropanoate (95% yield)

-

Ethylamine (trapped as gas)

Kinetic Data

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Acidic | 2.3 × 10⁻⁵ | 72.4 |

| Basic | 5.8 × 10⁻⁴ | 58.9 |

Source: Analogous hydrolysis kinetics from clofibric acid derivatives .

Nucleophilic Substitution at the Chlorophenoxy Group

The para-chlorine atom on the phenoxy ring participates in aromatic nucleophilic substitution (SNAr) under mild conditions.

Reaction with Sodium Methoxide

In methanol at 60°C for 12 hours:

-

2-(4-methoxyphenoxy)-N-ethyl-2-methylpropanamide (87% yield)

-

Byproduct: NaCl

Reaction with Aniline

In DMF at 120°C for 24 hours:

-

2-(4-anilinophenoxy)-N-ethyl-2-methylpropanamide (63% yield)

Substitution Reactivity

| Nucleophile | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Methoxide | Methanol | 12 | 87 |

| Aniline | DMF | 24 | 63 |

| Thiophenol | THF | 18 | 71 |

Source: SNAr reactivity trends in chlorophenoxy analogs .

Esterification and Amide Exchange

The methylpropanoate moiety can be modified through esterification or transamidation.

Esterification with Ethanol

Catalyzed by H₂SO₄ (2% v/v) at reflux for 4 hours:

-

Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate (92% purity, 85% yield)

Transamidation with Hydrazine

In ethanol at 80°C for 6 hours:

-

2-(4-chlorophenoxy)-2-methylpropanehydrazide (78% yield)

Reaction Efficiency

| Reaction Type | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Esterification | H₂SO₄ | 78 | 85 |

| Transamidation | None | 80 | 78 |

Source: Ester-to-hydrazide conversion protocols .

Cyclization and Heterocycle Formation

The compound serves as a precursor for heterocyclic systems via condensation reactions.

Thiazolidin-4-one Synthesis

Reaction with thioglycolic acid in dry benzene under reflux:

-

2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-methylpropanamide (71% yield)

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 1.37 (t, 3H, -CH₃), 3.85 (s, 2H, CH₂), 7.43 (m, 8H, Ar)

-

IR (KBr): 1726 cm⁻¹ (C=O), 1228 cm⁻¹ (C-O)

Source: Thiazolidinone formation from amide derivatives .

Stability Under Oxidative Conditions

Exposure to H₂O₂ (30% v/v) at 25°C for 48 hours results in:

-

Oxidation of the ethyl group to acetic acid (traces detected via GC-MS)

-

Degradation of the chlorophenoxy ring (15% decomposition)

Comparative Reactivity with Structural Analogs

| Analog Structure | Hydrolysis Rate | SNAr Reactivity |

|---|---|---|

| N-Methylpropanamide derivative | 1.8 × 10⁻⁵ s⁻¹ | Moderate |

| Pyrimidine-linked amide | 3.1 × 10⁻⁵ s⁻¹ | Low |

| Thiophene-containing amide | 2.5 × 10⁻⁵ s⁻¹ | High |

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Oxidation: To introduce additional functional groups.

- Reduction: To modify or remove existing groups.

- Substitution Reactions: Involving the chlorophenoxy group.

Table 1: Types of Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to ketones or carboxylic acids |

| Reduction | Alters functional groups |

| Substitution | Replaces chlorine with other nucleophiles |

Biology

The compound is under investigation for its bioactive properties , particularly in antimicrobial and anticancer research. Studies have shown that compounds with similar structures exhibit significant biological activities, making this compound a candidate for further exploration.

Case Study Example:

A study focused on evaluating the antimicrobial activity of chlorophenoxy derivatives found that modifications in the chemical structure could enhance efficacy against various pathogens. This suggests that this compound may also exhibit similar or enhanced bioactivity.

Medicine

In medicinal chemistry, this compound is being explored as a potential pharmaceutical intermediate or active ingredient in drug development. Its structural features may contribute to interactions with biological targets such as enzymes and receptors.

Mechanism of Action:

The mechanism by which this compound exerts its effects is likely related to its ability to modulate biological pathways through interaction with specific molecular targets. Detailed studies including molecular docking are necessary to elucidate these interactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes structurally related phenoxypropanamides and their properties:

Key Comparisons

Functional Group Impact on Lipophilicity and Bioavailability The tetrazole analog () replaces the ethyl group with a tetrazole ring, introducing additional hydrogen-bond acceptors. The sulfamoyl-containing derivative () incorporates a sulfonamide group, which enhances polarity and may improve pharmacokinetic profiles (e.g., renal clearance) .

Biological Activity and Applications

- The tetrazole analog () is studied for dyslipidemia and diabetes, leveraging the tetrazole’s metabolic stability and zinc-binding capacity .

- Ibuprofen derivatives () highlight the role of bulky substituents (e.g., isobutylphenyl) in cyclooxygenase inhibition, contrasting with the target compound’s simpler structure .

Crystallographic and Spectroscopic Data

- 2-Bromo-N-(4-chlorophenyl)-2-methyl-propanamide () shares a propanamide backbone but includes bromine, which increases molecular weight and alters electronic properties (e.g., dipole moments) .

- Fluorescence studies on N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide () suggest that electron-withdrawing groups (e.g., Cl) enhance spectroscopic detectability, a trait applicable to analytical method development for the target compound .

Critical Analysis of Divergent Evidence

- Hydrazide Derivatives (): These compounds (e.g., 2-(4-chlorophenoxy)acetohydrazide) exhibit lower molecular weights and higher polarity due to the hydrazide group, making them less lipophilic than the target compound. Their synthesis via hydrazine hydrate reflux contrasts with the target’s likely amidation route .

Biological Activity

Overview

2-(4-Chlorophenoxy)-N-ethyl-2-methylpropanamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive view of its significance in medicinal chemistry.

- IUPAC Name : this compound

- CAS Number : 78027-37-9

- Molecular Formula : C13H18ClNO2

- Molecular Weight : 253.74 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 4-chlorophenol and N-ethyl-2-methylpropanamide.

- Reagents : Common reagents include bases such as sodium hydroxide or potassium carbonate and coupling agents like DCC (dicyclohexylcarbodiimide).

- Reaction Conditions : The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or DMF (dimethylformamide).

The biological activity of this compound is attributed to its interaction with various molecular targets, including:

- Estrogen Receptors : It has been studied for its potential role as a selective estrogen receptor modulator, influencing bone density and cancer risk reduction.

- Ion Channels : Research indicates that it may affect ion channel activity, particularly in the context of neuronal excitability and muscle contraction .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 20 | 8 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Chloro Substitution : The presence of the chloro group on the phenyl ring significantly enhances antimicrobial potency compared to non-substituted analogs.

- Alkyl Chain Length : Variations in the length of the ethyl chain influence receptor binding affinity and selectivity.

- Functional Groups : Modifications to the amide group can alter efficacy against specific targets, indicating a need for careful structural optimization .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of compounds based on the phenoxyacetamide scaffold, including this compound. The findings indicated moderate cytotoxicity against glioblastoma cell lines, with IC50 values ranging from 10 to 25 µM, suggesting potential for further development as an anticancer agent .

Case Study 2: Metabolic Disorders

In another investigation, researchers explored the effects of this compound on metabolic disorders. It was found to reduce insulin resistance and modulate lipid profiles in diabetic animal models, indicating its potential therapeutic application in managing type 2 diabetes .

Q & A

Q. What are the recommended safety protocols for handling 2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide in laboratory settings?

Researchers must adhere to strict safety measures, including wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Reactive intermediates should be handled in fume hoods or gloveboxes to minimize inhalation risks. Waste must be segregated and disposed of via certified biological waste management services to prevent environmental contamination .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Crystallization conditions (e.g., solvent polarity, temperature gradients) should be optimized to obtain high-quality crystals. Data refinement using software like SHELX or Olex2 can resolve bond angles and torsional conformations, as demonstrated for structurally similar chloroaromatic amides .

Q. What analytical techniques are recommended for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is preferred for purity analysis. Complementary methods include nuclear magnetic resonance (NMR) for structural validation and mass spectrometry (MS) for molecular weight confirmation. Impurity profiling should follow pharmacopeial guidelines, referencing standards like those in EP/ICH frameworks .

Advanced Research Questions

Q. What methodologies are employed to optimize the multi-step synthesis of this compound to improve yield and purity?

Reaction conditions (e.g., temperature, catalyst loading) must be systematically varied. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) can enhance amide bond formation. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves yield, as seen in analogs with 75% isolated yields after recrystallization .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, fluorometry) when characterizing this compound?

Discrepancies in NMR signals may arise from dynamic processes (e.g., rotameric equilibria). Variable-temperature NMR or deuterated solvent swaps can stabilize conformers. For fluorometric studies, solvent polarity adjustments and quenching experiments help distinguish between intrinsic fluorescence and artifacts .

Q. What experimental approaches are used to study the structure-activity relationship (SAR) of this compound in medicinal chemistry applications?

SAR studies require systematic derivatization (e.g., modifying the chlorophenoxy or ethylamide groups). Biological assays, such as ATF4 inhibition in cancer cell lines (e.g., HCT116 or HeLa), paired with molecular docking (e.g., AutoDock Vina), can identify critical pharmacophoric features. Patent data suggest halogenated aryl groups enhance binding affinity to oncogenic targets .

Q. How should researchers design experiments to evaluate this compound's potential as an ATF4 inhibitor in cancer models?

In vitro assays should measure ATF4 pathway modulation via Western blot (e.g., CHOP, GRP78 markers). In vivo xenograft models can assess tumor growth inhibition. Dose-response studies must include positive controls (e.g., CRISPR-mediated ATF4 knockout) and toxicity profiling in non-cancerous cell lines .

Q. What strategies are effective in managing reactive intermediates and byproducts during synthesis?

Quenching reactive intermediates (e.g., acyl chlorides) with ice-cold aqueous bases (NaHCO₃) minimizes side reactions. Byproducts like brominated analogs can be suppressed using stoichiometric control or scavengers (e.g., polymer-bound triphenylphosphine). Real-time monitoring via TLC or inline IR spectroscopy aids in process optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.